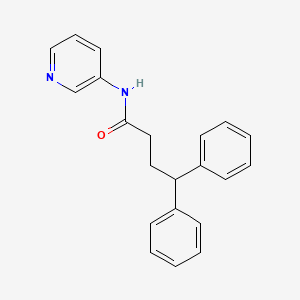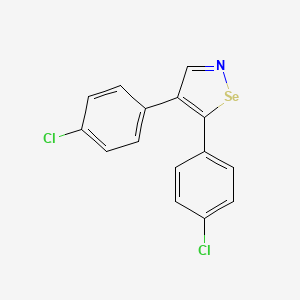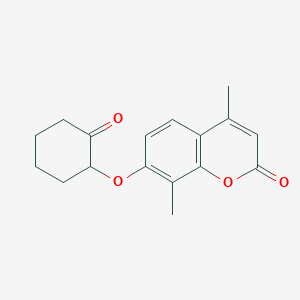![molecular formula C10H11N3 B10843912 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B10843912.png)
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of more complex molecules.
准备方法
合成路线和反应条件
1-(吡啶-4-基甲基)-2-甲基咪唑的合成通常涉及咪唑环的形成,然后将其连接到吡啶环上。一种常见的方法是在镍催化剂存在下,使酰胺-腈环化。 反应条件温和,允许包含各种官能团 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。合成过程的可扩展性对于其在工业环境中的应用至关重要。
化学反应分析
反应类型
1-(吡啶-4-基甲基)-2-甲基咪唑可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以导致形成还原的咪唑或吡啶衍生物。
取代: 该化合物可以参与亲核取代反应,特别是在吡啶环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用以实现取代。
主要产物
由这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成N-氧化物,而取代反应可以导致各种取代衍生物的形成。
科学研究应用
1-(吡啶-4-基甲基)-2-甲基咪唑在科学研究中具有广泛的应用:
化学: 它是合成更复杂杂环化合物的构建块。
生物学: 该化合物可用于设计生物活性分子,包括酶抑制剂和受体激动剂。
医药: 其衍生物具有潜在的治疗应用,如抗菌剂和抗癌剂。
作用机制
1-(吡啶-4-基甲基)-2-甲基咪唑的作用机制取决于其具体的应用。在药物化学中,该化合物可能与酶或受体等分子靶标相互作用。咪唑环可以与金属离子配位,而吡啶环可以参与与蛋白质中芳香残基的π-π相互作用。这些相互作用可以调节靶分子活性,从而产生所需的生物学效应。
相似化合物的比较
类似化合物
2-甲基咪唑: 一种更简单的咪唑衍生物,具有类似的化学性质。
4-甲基吡啶: 一种共享吡啶环结构的吡啶衍生物。
组氨酸: 一种具有咪唑侧链的氨基酸,在生物系统中具有相关性。
独特性
1-(吡啶-4-基甲基)-2-甲基咪唑的独特之处在于它在一个分子中同时包含咪唑环和吡啶环。这种双重功能使其能够参与比其更简单的对应物更广泛的化学反应和相互作用。其多功能性使其成为各个研究和工业领域的宝贵化合物。
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10/h2-7H,8H2,1H3 |
InChI 键 |
MNSNMTASPOHKEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843879.png)

![4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843895.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/structure/B10843927.png)
![4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine](/img/structure/B10843931.png)
![4-[2-(4-Phenyl-butoxy)-ethyl]-phenol](/img/structure/B10843934.png)
![4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine](/img/structure/B10843935.png)
![4-[2-(4-Phenyl-butylamino)-ethyl]-phenol](/img/structure/B10843939.png)
